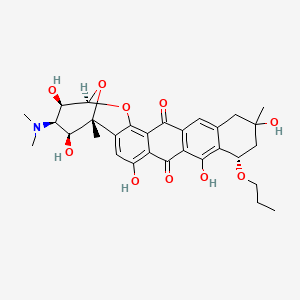
7-Con-O-propylnogarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Con-O-propylnogarol is a synthetic derivative of the anthracycline antibiotic family. Anthracyclines are well-known for their potent anti-cancer properties. This compound has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with DNA replication in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Con-O-propylnogarol typically involves multiple steps, starting from the parent anthracycline structure. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the anthracycline molecule are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propyl Group: The propyl group is introduced at the 7th position through a series of reactions, including alkylation.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Con-O-propylnogarol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Various substitution reactions can occur at different positions on the anthracycline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Con-O-propylnogarol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of anthracyclines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit DNA replication in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
7-Con-O-propylnogarol exerts its effects primarily by intercalating into DNA, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar anti-cancer properties.
Daunorubicin: Shares a similar mechanism of action but differs in its clinical applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to variations in its pharmacokinetics and toxicity profile.
Uniqueness
7-Con-O-propylnogarol is unique due to the presence of the propyl group at the 7th position, which may influence its pharmacological properties and interactions with cellular targets. This structural modification can potentially enhance its efficacy and reduce side effects compared to other anthracyclines.
Eigenschaften
CAS-Nummer |
71628-98-3 |
|---|---|
Molekularformel |
C30H35NO10 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-propoxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C30H35NO10/c1-6-7-39-16-11-29(2,38)10-12-8-13-18(23(34)17(12)16)24(35)19-15(32)9-14-26(20(19)22(13)33)40-28-25(36)21(31(4)5)27(37)30(14,3)41-28/h8-9,16,21,25,27-28,32,34,36-38H,6-7,10-11H2,1-5H3/t16-,21-,25+,27-,28+,29?,30+/m0/s1 |
InChI-Schlüssel |
PPMMOHFEQJMJHI-FZYHJQPSSA-N |
Isomerische SMILES |
CCCO[C@H]1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@]5(O6)C)O)N(C)C)O)O)(C)O |
Kanonische SMILES |
CCCOC1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


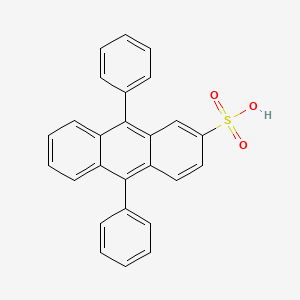
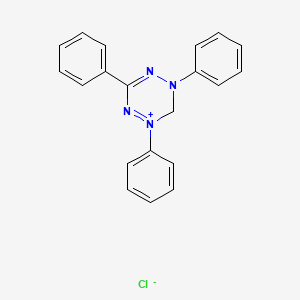
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
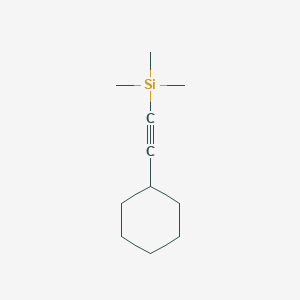
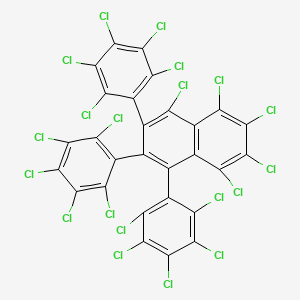
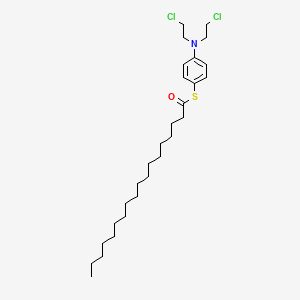
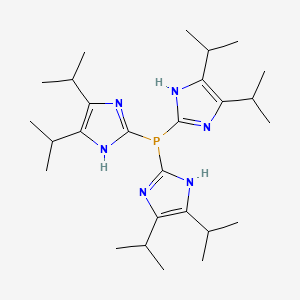
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
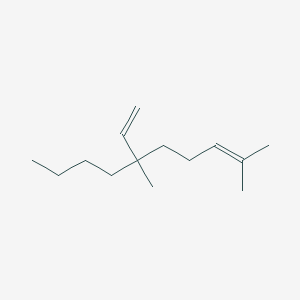
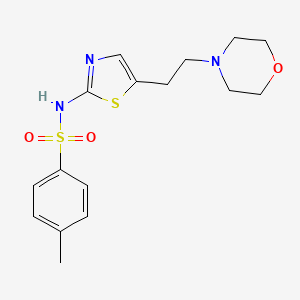
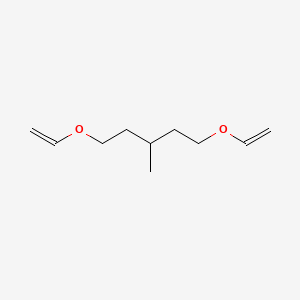
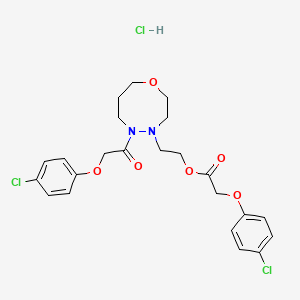
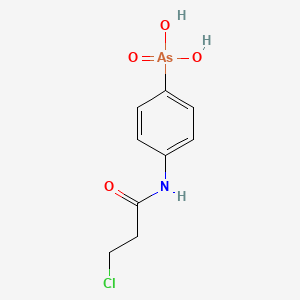
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
